Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside
Description
Structural Characterization of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside
Molecular Architecture and Glycosylation Patterns
The molecular structure of this compound consists of a petunidin anthocyanidin backbone, which is substituted with two glucose moieties at the 3- and 5-positions of the flavylium nucleus. The 3-O-glucoside is further acylated at its 6′′-hydroxyl group with a p-coumaroyl moiety, while the 5-O-glucoside remains unmodified. This configuration results in a molecular formula of C₃₈H₄₁O₂₀⁺ , as inferred from mass spectrometry data.
Glycosylation at the 3- and 5-positions is catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs). The 3-O-glycosylation is a common modification that enhances anthocyanin stability by reducing the reactivity of the hydroxyl group at this position. The addition of a second glucosyl group at the 5-position is less frequently observed and may further stabilize the molecule by sterically shielding the flavylium core from nucleophilic attack. The p-coumaroyl acylation at the 6′′-position of the 3-O-glucoside introduces a hydrophobic aromatic group, which influences intermolecular interactions and light absorption properties.
Key Structural Features:
Acylated Anthocyanin Configuration Analysis
Acylation of anthocyanins with aromatic acids like p-coumaric acid is a critical determinant of their physicochemical properties. In this compound, the p-coumaroyl group adopts an E-configuration (trans) around the double bond, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 16 Hz for H-α and H-β protons). This planar structure facilitates π-π stacking interactions with the flavylium core, which redshift the absorption spectrum and enhance photostability.
The acylation site at the 6′′-position of the 3-O-glucoside is strategically positioned to influence solubility. While the hydrophilic glucosyl groups promote water solubility, the hydrophobic p-coumaroyl moiety introduces amphiphilic character, enabling interactions with lipid membranes and proteins. Enzymatic studies on analogous acylated anthocyanins, such as those in blackcurrant and black rice, demonstrate that acylation increases thermal stability by 30–50% compared to non-acylated forms, as measured by half-life experiments.
Spectroscopic Identification Techniques (NMR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra provide definitive evidence for the structure of this compound:
- Flavylium protons : Aromatic protons on the A- and B-rings appear as doublets between δ 6.5–8.5 ppm. The methoxy group at C7 resonates as a singlet at δ 3.9 ppm.
- Glucosyl units : Anomeric protons of the 3-O- and 5-O-glucosides are observed at δ 5.2–5.5 ppm (J = 7–8 Hz, β-configuration). The 6′′-acyl group shifts the H-6′′ proton of the 3-O-glucoside downfield to δ 4.3–4.5 ppm.
- p-Coumaroyl group : The trans-vinylic protons (H-α and H-β) exhibit coupling constants of J = 16 Hz at δ 6.3 and 7.5 ppm, respectively.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound shows a molecular ion peak at m/z 841.2154 [M]⁺ , consistent with the formula C₃₈H₄₁O₂₀⁺. Tandem MS (MS/MS) fragments reveal sequential losses of the p-coumaroyl (146 Da) and glucosyl (162 Da) groups, confirming the substitution pattern.
Comparative Analysis with Non-Acylated Petunidin Derivatives
Non-acylated petunidin derivatives, such as petunidin-3,5-di-O-glucoside, lack the p-coumaroyl group and exhibit distinct physicochemical properties:
The p-coumaroyl group in the acylated derivative enhances stability by:
Properties
CAS No. |
51939-66-3 |
|---|---|
Molecular Formula |
C37H39ClO19 |
Molecular Weight |
823.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride |
InChI |
InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1 |
InChI Key |
OBIYLRZBPFZUQG-MCZACEFTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Extraction Protocol
- Solvent Extraction :
- Solvents : Methanol, ethanol, or acetone/water mixtures (commonly 80% methanol).
- Optimization : Acidic conditions (e.g., 0.5% HCl) enhance anthocyanin stability.
- Filtration and Centrifugation :
Chromatographic Purification
| Technique | Purpose | Parameters | Yield/Resolution |
|---|---|---|---|
| HPLC | Separation of anthocyanin isomers | C18 columns, gradient elution (0–100% acetonitrile) | High specificity |
| LC-MS | Quantification and structural confirmation | UPLC-MS/MS with ESI+ mode | <1% error margin |
- Sample Preparation : Freeze-dried plant material → solvent extraction → filtration.
- HPLC Fractionation : Isolate target compound using retention time and UV-Vis spectra.
- Mass Spectrometry Confirmation : m/z 625.6 (M⁺).
Biosynthesis Pathways
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is synthesized via enzymatic glycosylation and acylation. Key enzymes include:
| Enzyme | Role | Substrate/Co-substrate | Reference |
|---|---|---|---|
| Flavonoid 3′,5′-hydroxylase (F3′5′H) | Converts dihydroflavonols to delphinidin precursors | Dihydroflavonol → delphinidin | |
| UDP-glycose:flavonoid glycosyltransferase (UFGT) | Attaches glucose units to anthocyanidins | Petunidin → Petunidin-3-O-glucoside | |
| p-Coumaroyl-CoA ligase | Activates p-coumaroyl groups for acylation | p-Coumaric acid → p-coumaroyl-CoA | |
| Acyltransferases | Conjugates p-coumaroyl groups to glucosides | Petunidin-3-O-glucoside + p-coumaroyl-CoA → target compound |
- Downregulation of F3′5′H reduces delphinidin flux, limiting petunidin derivatives.
- Multi-shunt pathways in downstream reactions can divert intermediates.
Chemical Synthesis Approaches
While direct synthetic protocols are scarce, glycosylation and acylation reactions are inferred from related anthocyanins:
Glycosylation Reactions
- Enzymatic Glycosylation :
- Enzyme : UGTs from Vitis vinifera or engineered E. coli.
- Conditions : pH 7.0–8.0, 30–37°C, UDP-glucose as donor.
- Chemical Glycosylation :
- Reagents : HCl-catalyzed Fischer glycosylation (low yield).
Acylation Reactions
- Steric hindrance at the 6-OH position requires precise reaction control.
- Low regioselectivity in non-enzymatic methods.
Analytical Validation
Key parameters for confirming identity and purity:
| Parameter | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 625.6 g/mol (LC-MS) | |
| UV-Vis λ_max | ~520–540 nm (anthocyanin chromophore) | |
| Retention Time (HPLC) | ~8–12 min (C18 column, methanol/acetonitrile gradient) |
Example Metabolomic Data :
In T. fournieri flowers, Petunidin-3-O-(6-O-p-coumaryl)-glucoside was detected at trace levels, while Petunidin-3,5-O-diglucoside dominated in blue variants.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Natural Extraction | High authenticity, eco-friendly | Low yield, seasonal dependency | Low |
| Biosynthesis | Regioselectivity, sustainability | Complex regulation, slow rates | Moderate |
| Chemical Synthesis | High reproducibility, scalability | Environmental impact, low yield | Variable |
Chemical Reactions Analysis
Types of Reactions
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Less common, but can affect the stability and color properties of the anthocyanin.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of petunidin and glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen under light exposure.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Major Products Formed
Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.
Reduction: Reduced forms of petunidin.
Substitution: Free petunidin and glucose.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exhibits significant antioxidant activity. Studies have shown that anthocyanins, including petunidin derivatives, can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
1.2 Anti-Inflammatory Effects
Research indicates that anthocyanins can modulate inflammatory pathways. For instance, petunidin and its derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are pivotal in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
1.3 Anticancer Activity
Emerging studies highlight the anticancer properties of this compound. It has been observed to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cell cycle progression and apoptosis-related signaling pathways . These findings support further investigation into its use as a complementary treatment in oncology.
Nutraceutical Applications
2.1 Dietary Supplementation
Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a dietary supplement. It may contribute to health benefits such as improved cardiovascular health, enhanced cognitive function, and reduced risk of chronic diseases .
2.2 Functional Foods
Incorporating this compound into functional foods can enhance their health benefits. For example, grape extracts rich in petunidin derivatives can be used in beverages or food products aimed at promoting health through natural antioxidants .
Cosmetic Applications
3.1 Skin Health Benefits
This compound has potential applications in cosmetic formulations due to its antioxidant properties. It can help protect the skin from oxidative stress caused by UV radiation and pollution, contributing to anti-aging effects .
3.2 Formulation Development
Cosmetic products incorporating this compound may enhance skin hydration and elasticity while providing anti-inflammatory benefits that soothe irritated skin . Research into formulation stability and efficacy is ongoing to ensure these products meet safety and effectiveness standards.
Summary of Research Findings
Case Studies
Several case studies have documented the effects of anthocyanins on human health:
- A study demonstrated that grape-derived anthocyanins improved endothelial function in patients with metabolic syndrome, suggesting cardiovascular benefits associated with regular consumption of petunidin-rich foods .
- Another clinical trial indicated that supplementation with anthocyanins resulted in reduced markers of inflammation in subjects with chronic inflammatory conditions, supporting their role as therapeutic agents .
Mechanism of Action
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes structural features, sources, and functional distinctions between Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside and analogous anthocyanins:
Key Research Findings
- Acylation Impact: p-Coumaroylated derivatives (e.g., this compound) exhibit superior stability and extraction efficiency compared to non-acylated or caffeoylated forms. For instance, ultrasound-assisted deep eutectic solvent (UAE-ChGly) extraction increases coumaroylated anthocyanin yields by 2.36–2.42-fold . Caffeoyl and acetyl groups confer intermediate stability but lower resistance to enzymatic hydrolysis .
- Aglycone Influence: Methoxylated aglycones (e.g., malvidin, petunidin) enhance UV absorption and color intensity compared to hydroxylated analogs (e.g., delphinidin) . Petunidin derivatives show species-specific accumulation; e.g., Lycium ruthenicum contains 11.79% petunidin-3-O-(6-O-p-coumaryl)-rutinoside-5-O-glucoside, while Vitis vinifera lacks diglucosides due to non-functional 5-O-glucosyltransferase alleles .
Analytical Challenges :
- Isobaric compounds (e.g., this compound and Peonidin-3-O-(6-O-caffeoyl)-5-O-diglucoside) require tandem MS/MS for differentiation, relying on acyl-specific fragment ions (e.g., coumaroyl [M+H−308] vs. caffeoyl [M+H−324]) .
Biological Activity
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a naturally occurring anthocyanin compound primarily found in grapes and other fruits. It belongs to a class of flavonoids known for their antioxidant properties and potential health benefits. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₃₉ClO₁₉ |
| Molecular Weight | 823.15 g/mol |
| CAS Number | 51939-66-3 |
This compound is characterized by its unique structure, which includes a coumaroyl group that enhances its biological activity compared to other anthocyanins.
Antioxidant Activity
This compound exhibits significant antioxidant properties . Studies have shown that it can enhance the activity of intracellular antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative stress in cells .
In vitro studies demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS), contributing to cellular protection against oxidative damage . The activation of the Nrf2 antioxidant response pathway has been identified as a key mechanism behind its protective effects .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. In human aortic smooth muscle cells, petunidin significantly reduced PDGF-BB-induced phosphorylation of focal adhesion kinase (FAK), which is involved in inflammatory responses .
Moreover, it has been shown to decrease the expression levels of nitric oxide synthase (iNOS) and myeloperoxidase (MPO), further supporting its role in reducing inflammation .
Anticancer Potential
This compound has demonstrated anticancer activity in various studies. It was found to impair tumor growth and induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways associated with cell survival and proliferation .
In vitro experiments using colon cancer cell lines revealed that this compound can inhibit cell migration and invasion, suggesting its potential as a therapeutic agent against metastasis . Additionally, it was noted to down-regulate NF-κB signaling pathways, which are often activated in cancer cells .
Case Studies
- Grape-Derived Anthocyanins : A study highlighted the antioxidant and anti-inflammatory effects of petunidin derivatives isolated from grape skins, confirming their efficacy in reducing oxidative stress markers in vitro .
- Colon Cancer Research : Another investigation focused on the impact of petunidin on Caco-2 colon cancer cells, demonstrating significant reductions in pro-inflammatory cytokines and ROS levels, indicating its potential for cancer prevention strategies .
- Endothelial Cell Study : Research involving endothelial cells showed that petunidin could modulate angiogenesis through the phosphoinositide 3-kinase pathway, suggesting implications for cardiovascular health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
